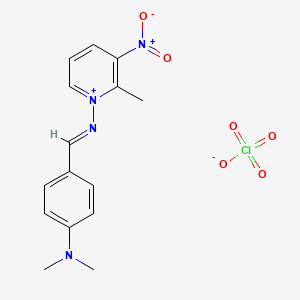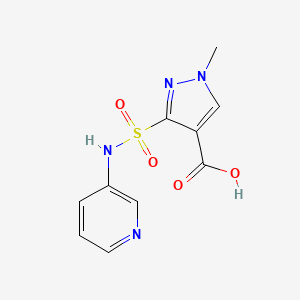
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a carboxylic acid group at the 4-position, a methyl group at the 1-position, and a sulfonyl group attached to a pyridinylamino moiety at the 3-position
Métodos De Preparación
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)- involves several steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the carboxylic acid, methyl, and sulfonyl groups. The synthetic route typically involves:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This can be done through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Methylation: The methyl group can be introduced using methyl iodide in the presence of a base such as sodium hydride.
Sulfonylation: The sulfonyl group can be introduced by reacting the pyrazole with a sulfonyl chloride derivative in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, methyl iodide, and sulfonyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and blocking substrate access. The sulfonyl group can also interact with proteins, leading to changes in their conformation and activity.
Comparación Con Compuestos Similares
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid: Lacks the methyl and sulfonyl groups, resulting in different chemical and biological properties.
1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the sulfonyl group, leading to different reactivity and applications.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of the pyridinylamino sulfonyl group, resulting in different chemical behavior and applications.
Propiedades
Número CAS |
178879-97-5 |
|---|---|
Fórmula molecular |
C10H10N4O4S |
Peso molecular |
282.28 g/mol |
Nombre IUPAC |
1-methyl-3-(pyridin-3-ylsulfamoyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O4S/c1-14-6-8(10(15)16)9(12-14)19(17,18)13-7-3-2-4-11-5-7/h2-6,13H,1H3,(H,15,16) |
Clave InChI |
VGNDHTFPMYXQBV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)S(=O)(=O)NC2=CN=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


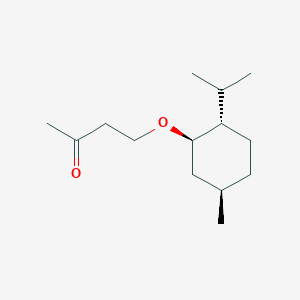
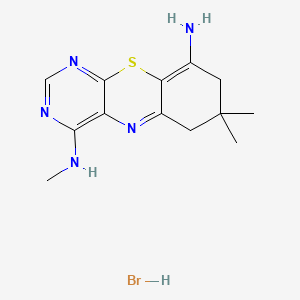
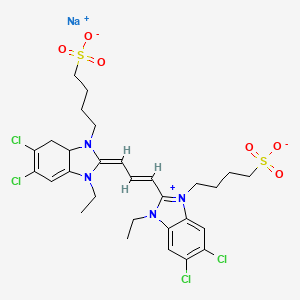
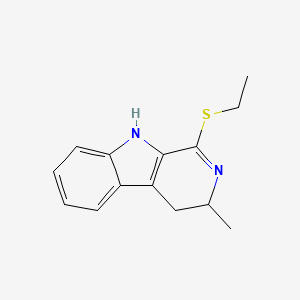
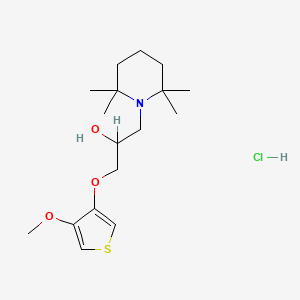

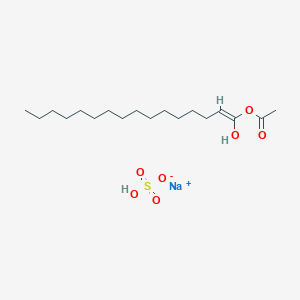

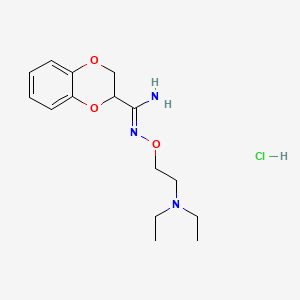
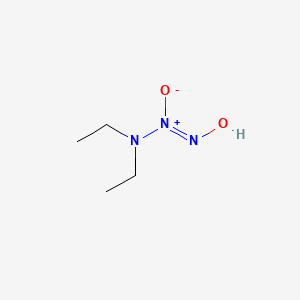
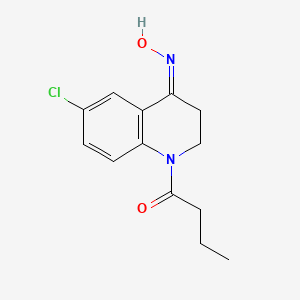
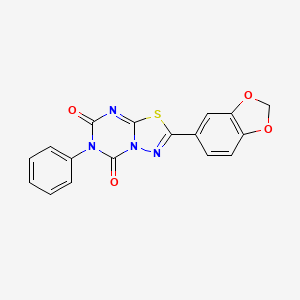
![22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12755786.png)
